
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide, also known as IMPC or Isopropylmethylpyrazolylcarboxamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.
Mécanisme D'action
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide works by modulating the activity of certain ion channels in the brain. Specifically, it has been found to selectively enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can have a calming effect on the brain.
Effets Biochimiques Et Physiologiques
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have analgesic properties and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its specificity for GABA-A receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other receptors in the brain. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of new drugs for the treatment of neurological disorders based on the activity of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. Another area of research is the investigation of the biochemical and physiological effects of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in humans. Additionally, there is a need for further research on the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential interactions with other drugs. Finally, there is a need for the development of new methods for synthesizing and administering 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments.
In conclusion, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields of research, particularly in the field of neuroscience. Its specificity for GABA-A receptors makes it a useful tool for researchers studying the activity of these receptors in the brain. Further research is needed to fully understand the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential applications in the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is in the field of neuroscience. Studies have shown that 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide can modulate the activity of certain ion channels in the brain, which can lead to the development of new drugs for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
113630-76-5 |
|---|---|
Nom du produit |
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide |
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-5(2)7-4-6(3)10-11(7)8(9)12/h4-5H,1-3H3,(H2,9,12) |
Clé InChI |
TVSYFZTYBHWLDB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(C)C)C(=O)N |
SMILES canonique |
CC1=NN(C(=C1)C(C)C)C(=O)N |
Synonymes |
1H-Pyrazole-1-carboxamide,3-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



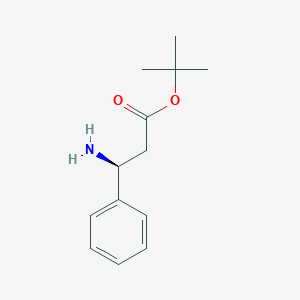
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
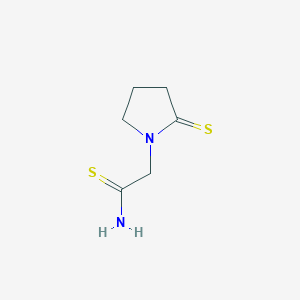
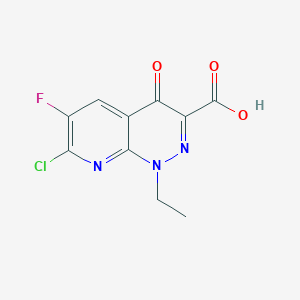

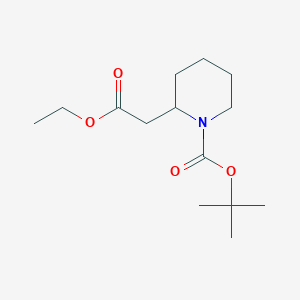
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)

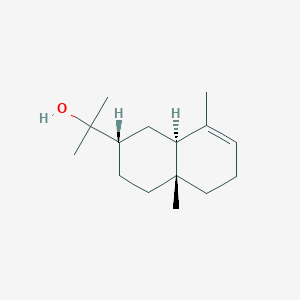
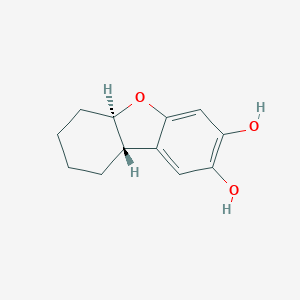
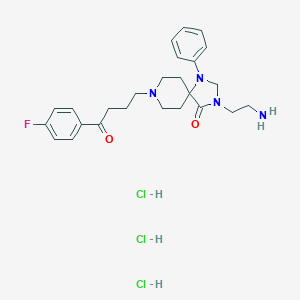
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
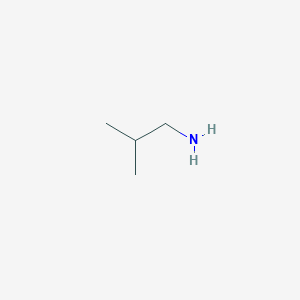
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)